molecular formula C17H20N2S B15059230 1-(5-(tert-Butylthio)pyridin-2-yl)indoline

1-(5-(tert-Butylthio)pyridin-2-yl)indoline

Cat. No.: B15059230
M. Wt: 284.4 g/mol
InChI Key: ZXWJPCBRNKREJZ-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)pyridin-2-yl)indoline is a heterocyclic compound featuring an indoline core fused with a pyridine ring substituted at the 5-position with a tert-butylthio (-S-tBu) group. This structure combines the aromaticity and rigidity of indoline with the electron-deficient pyridine system, while the tert-butylthio moiety enhances lipophilicity and steric bulk. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(5-tert-butylsulfanylpyridin-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C17H20N2S/c1-17(2,3)20-14-8-9-16(18-12-14)19-11-10-13-6-4-5-7-15(13)19/h4-9,12H,10-11H2,1-3H3

InChI Key

ZXWJPCBRNKREJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C32

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(5-(tert-Butylthio)pyridin-2-yl)indoline Pyridin-2-yl with -S-tBu at C5 ~314.5 (estimated) High lipophilicity; potential enzyme inhibition
1-(1-(Biphenyl-4-ylmethyl)indolin-5-yl)-3-neopentylthiourea (Compound 45) Biphenylmethyl + neopentylthiourea ~495.6 Dual 5-LOX/sEH inhibitor (IC₅₀: 0.2 μM for 5-LOX)
1-(Methylsulfonyl)-5-(dioxaborolan-2-yl)indoline Methylsulfonyl + boronate ester ~347.2 Suzuki coupling precursor; boronate reactivity
N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (Compound 232) Piperazine + pyrimidine triamine ~498.6 Kinase inhibition; anticancer applications

Key Observations :

  • Lipophilicity : The tert-butylthio group in the target compound likely confers higher logP values compared to the methylsulfonyl group in but lower than the neopentylthiourea in Compound 45 .
  • Reactivity : Unlike the boronate ester in , which is used in cross-coupling reactions, the tert-butylthio group may act as a steric shield or weak hydrogen-bond acceptor in enzymatic interactions.
  • Biological Activity : While Compound 45 shows potent dual 5-LOX/sEH inhibition, the tert-butylthio-pyridine moiety in the target compound may target similar inflammatory pathways but with altered selectivity due to reduced hydrogen-bonding capacity .
Pharmacological Potential
  • Enzyme Inhibition : The target compound’s pyridine-thioether motif resembles the thiourea group in Compound 45, which is critical for 5-LOX binding. However, the bulkier tert-butyl group may reduce solubility, offsetting gains in metabolic stability .
  • Kinase Targeting: Compared to Compound 232’s triamine-pyrimidine core , the target compound lacks the hydrogen-bond donors necessary for kinase active-site interactions, suggesting divergent therapeutic applications.

Biological Activity

1-(5-(tert-Butylthio)pyridin-2-yl)indoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structural combination of a pyridine ring and an indoline moiety, enhanced by a tert-butylthio group. This configuration is significant as it contributes to the compound's lipophilicity and reactivity, allowing for specific interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, with studies suggesting its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess this property, making it a candidate for treating infections.
  • Enzyme Inhibition : The compound can modulate the activity of specific enzymes, potentially serving as an inhibitor for various biological targets, including kinases and other proteins involved in disease pathways.

The mechanism by which this compound exerts its effects involves binding to target sites on proteins or enzymes. This binding can lead to either inhibition or activation of their functions, depending on the specific context in which the compound is used. For instance, it may interfere with signaling pathways critical for cancer cell survival or proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The presence of the tert-butylthio group enhances its chemical reactivity and solubility, making it suitable for various synthetic applications.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Study Findings Application
Study ADemonstrated significant cytotoxicity against cancer cell lines.Anticancer drug development.
Study BExhibited antibacterial activity against multiple pathogens.Potential antibiotic formulation.
Study CInhibited key enzymes involved in metabolic pathways.Targeted therapy for metabolic disorders.

Case Study: Anticancer Activity

In a recent study, this compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects, suggesting its potential use in treating bacterial infections.

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